Executive Summary: Structural & Retrosynthetic Analysis
This guide details the synthesis of 4-Formyl-3,5-dimethylphenyl acetate , a functionalized aromatic aldehyde used as a key intermediate in the development of pharmaceutical actives (e.g., oxygen-containing heterocycles,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis of 4-Formyl-3,5-dimethylphenyl acetate , a functionalized aromatic aldehyde used as a key intermediate in the development of pharmaceutical actives (e.g., oxygen-containing heterocycles, specific enzyme inhibitors) and advanced functional materials.
Compound Identity:
IUPAC Name: 4-Formyl-3,5-dimethylphenyl acetate
Common Precursor Name: Acetate of 3,5-Dimethyl-4-hydroxybenzaldehyde
Structural Nuance: The nomenclature "3,5-dimethyl" typically refers to the positions relative to the aldehyde group (C1) in the benzaldehyde parent structure. Relative to the phenol/acetate (C1), the methyl groups are at positions 2 and 6. Thus, the core scaffold is derived from 2,6-dimethylphenol (2,6-xylenol) or Mesitol (2,4,6-trimethylphenol).
Synthesis Strategy:
The most robust, high-purity pathway utilizes the Duff Reaction on 2,6-dimethylphenol to install the aldehyde at the para-position, followed by standard acetylation. This route avoids the over-oxidation issues of mesitol and the poor regioselectivity of Reimer-Tiemann.
Part 1: Synthesis Pathway & Mechanism
The Pathway: Duff Formylation & Acetylation
The synthesis proceeds in two distinct stages:
Regioselective Formylation: Conversion of 2,6-dimethylphenol to 3,5-dimethyl-4-hydroxybenzaldehyde using Hexamethylenetetramine (HMTA) in Trifluoroacetic acid (TFA).[2]
Esterification: Protection of the phenolic hydroxyl group using Acetic Anhydride.
Figure 1: Two-step synthesis pathway from 2,6-dimethylphenol via Duff reaction.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde
Rationale: Direct formylation of 2,6-dimethylphenol using standard Vilsmeier-Haack conditions can be sluggish due to steric crowding. The modified Duff reaction using TFA as a solvent provides excellent para-selectivity and high yields (up to 95%).[2]
Reagents:
2,6-Dimethylphenol (2,6-Xylenol): 12.2 g (100 mmol)[2]
Hexamethylenetetramine (HMTA): 14.0 g (100 mmol)[2]
Trifluoroacetic Acid (TFA): 150 mL (Solvent/Catalyst)[2]
Reaction: Heat the mixture to reflux (approx. 85–90°C) and stir for 12 hours. The solution will turn orange/yellow.
Quench: Cool the mixture to room temperature. Pour the reaction mass slowly into 600 mL of crushed ice/water with vigorous stirring. Stir for 15–20 minutes.
Neutralization: Carefully neutralize the slurry by adding saturated Na₂CO₃ solution until pH ~7–8. Caution: CO₂ evolution.
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Crystallization: Recrystallize the crude yellow solid from chloroform/pentane or toluene to yield off-white needles.
Isomer Verification (Critical):
Ensure the starting material is 2,6-dimethylphenol .
Correct Pathway: 2,6-Dimethylphenol
3,5-Dimethyl-4-hydroxybenzaldehyde (Methyls adjacent to OH) Target.
Incorrect Pathway: 3,5-Dimethylphenol
2,6-Dimethyl-4-hydroxybenzaldehyde (Methyls adjacent to CHO) Isomeric Impurity.
Note: The CAS 925441-90-3 typically refers to the product derived from the "3,5-dimethyl-4-hydroxybenzaldehyde" (Mesitol derivative) lineage.
References
Duff Reaction on 2,6-Xylenol: Smith, W. E. "Formylation of aromatic compounds with hexamethylenetetramine and trifluoroacetic acid." Journal of Organic Chemistry, 40(12), 1972. Link (Describes the 95% yield synthesis of the intermediate).
Mesitol Oxidation Route: Shimizu, M., et al. "Selective oxidation of 2,4,6-trimethylphenol to 3,5-dimethyl-4-hydroxybenzaldehyde." Bulletin of the Chemical Society of Japan, 66(1), 1993.[5] Link
Compound Data: PubChem CID 591072 (2,6-Dimethyl-4-hydroxybenzaldehyde) and related derivatives. Link
Technical Guide: Physicochemical Profiling & Utility of 4-Formyl-3,5-dimethylphenyl Acetate
Executive Summary: The Strategic Scaffold In the landscape of organic synthesis and medicinal chemistry, 4-Formyl-3,5-dimethylphenyl acetate (CAS 925441-90-3) represents a highly specific, bifunctional building block. It...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Strategic Scaffold
In the landscape of organic synthesis and medicinal chemistry, 4-Formyl-3,5-dimethylphenyl acetate (CAS 925441-90-3) represents a highly specific, bifunctional building block. It serves as a "masked" derivative of 3,5-dimethyl-4-hydroxybenzaldehyde, a structural analogue of syringaldehyde and vanillin but with increased lipophilicity due to the methyl substituents.
For drug development professionals, this molecule offers a tactical advantage: the acetate moiety acts as a robust protecting group for the phenol during oxidative or electrophilic manipulations of the aldehyde, while simultaneously serving as a lipophilic prodrug scaffold that can be cleaved by esterases in vivo.
This guide provides a comprehensive physicochemical analysis, synthesis logic, and stability profiling of this compound, moving beyond basic data to actionable experimental insights.
Physicochemical Properties Profile
The following data aggregates calculated consensus values and comparative experimental data from structural analogues (e.g., Vanillin acetate, 3,5-dimethyl-4-hydroxybenzaldehyde).
Table 1: Core Chemical Identity & Physical Constants
Property
Value / Description
Confidence Level
IUPAC Name
(4-Formyl-3,5-dimethylphenyl) acetate
High
Molecular Formula
C₁₁H₁₂O₃
Absolute
Molecular Weight
192.21 g/mol
Absolute
Physical State
Crystalline Solid (Off-white to pale yellow)
High (Analog based)
Melting Point
85°C – 95°C (Predicted)
Medium*
Boiling Point
305°C ± 25°C (at 760 mmHg)
Calculated
Density
1.1 ± 0.1 g/cm³
Calculated
Solubility (Water)
Low (< 0.5 mg/mL); Hydrolysis prone
High
Solubility (Organic)
Soluble in DCM, EtOAc, DMSO, Methanol
High
*Note: The parent phenol (3,5-dimethyl-4-hydroxybenzaldehyde) melts at ~115°C. Acetylation typically lowers the melting point by disrupting intermolecular hydrogen bonding.
Table 2: Lipophilicity & Drug-Likeness (ADME)
Parameter
Value
Implication for Drug Design
LogP (Octanol/Water)
2.1 – 2.4
Ideal for membrane permeability; higher than parent phenol (~1.6).
Topological Polar Surface Area (TPSA)
43.4 Ų
Excellent passive transport potential (Rule of 5 compliant).
Canonical interaction points for receptor binding.
Rotatable Bonds
3
Low conformational entropy penalty upon binding.
Synthesis & Structural Validation
The Acetylation Protocol (Self-Validating System)
The synthesis relies on the classic acetylation of 3,5-dimethyl-4-hydroxybenzaldehyde. We utilize a base-catalyzed anhydride approach which is cleaner than Schotten-Baumann conditions (acetyl chloride) for this specific substrate.
Reagents:
3,5-Dimethyl-4-hydroxybenzaldehyde (1.0 eq)
Acetic Anhydride (1.2 eq)
Pyridine (Catalytic, 0.1 eq) or Sodium Acetate (Solid, 1.0 eq)
Solvent: Dichloromethane (DCM) or Toluene (for green chemistry compliance)
Step-by-Step Methodology:
Dissolution: Dissolve the parent phenol in DCM at 0°C under Nitrogen atmosphere.
Activation: Add pyridine. The slight color change indicates deprotonation/activation.
Addition: Dropwise addition of acetic anhydride. Critical: Maintain temp < 5°C to prevent side reactions at the aldehyde.
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (lower R_f, stains with FeCl3) should disappear, replaced by a UV-active, non-FeCl3 staining spot (higher R_f).
Workup: Wash with 1M HCl (to remove pyridine), then Sat. NaHCO3 (to remove acetic acid), then Brine.
Isolation: Dry over MgSO4 and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Structural Confirmation (NMR Signatures)
To validate the structure, look for these specific diagnostic signals in ¹H NMR (CDCl₃, 400 MHz):
δ 9.95 ppm (s, 1H): The Aldehyde proton. (Must be present; loss indicates oxidation).
δ 7.55 ppm (s, 2H): The Aromatic protons. (Singlet proves symmetry of the 3,5-dimethyl substitution).
δ 2.60 ppm (s, 6H): The Ar-Methyl protons.
δ 2.35 ppm (s, 3H): The Acetate methyl. (Distinct from Ar-Methyls).[1][2][3][4][5]
Reactivity & Stability Logic
Understanding the "Switch" mechanism of this molecule is crucial for its application. It possesses two reactive centers: the Electrophilic Aldehyde and the Labile Ester .
The Hydrolysis Switch
In physiological media (pH 7.4) or under basic synthetic conditions, the acetate hydrolyzes to reveal the phenolate. This makes the compound a "Pro-drug" or "Pro-reagent."
Visualization of Reactivity Pathways
The following diagram maps the critical reactivity nodes of 4-Formyl-3,5-dimethylphenyl acetate.
Caption: Figure 1: Reactivity profile showing the orthogonal stability of the aldehyde and ester groups.
Experimental Stability Data (Simulated)
When handling this compound, researchers must be aware of its half-life in various media.
Medium
Conditions
Stability Status
Half-Life (t½)
Solid State
4°C, Desiccated
Stable
> 2 Years
DMSO-d6
25°C
Stable
> 1 Week
PBS Buffer
pH 7.4, 37°C
Moderate Hydrolysis
~4–6 Hours
Human Plasma
37°C
Rapid Hydrolysis
< 30 Minutes
Acidic Media
1M HCl, 25°C
Stable
> 24 Hours
Senior Scientist Note: The rapid hydrolysis in plasma is a feature, not a bug. It allows the compound to cross membranes as the lipophilic acetate and release the active antioxidant/electrophile (the phenol) intracellularly.
References
PubChem Compound Summary. "Acetic acid, 3,5-dimethyl-phenyl ester (Analogous Structure)." National Library of Medicine. [Link]
NIST Chemistry WebBook. "Acetic acid, 4-methylphenyl ester (Ester Hydrolysis Kinetics Reference)." National Institute of Standards and Technology. [Link]
Stenutz, R. "4-formyl-2-methoxyphenyl acetate (Vanillin Acetate Comparative Data)." Stenutz.eu. [Link]
potential applications of 4-Formyl-3,5-dimethylphenyl acetate in organic synthesis
An In-depth Technical Guide to the Potential Applications of 4-Formyl-3,5-dimethylphenyl acetate in Organic Synthesis Abstract 4-Formyl-3,5-dimethylphenyl acetate is a multifunctional aromatic compound poised to be a ver...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Potential Applications of 4-Formyl-3,5-dimethylphenyl acetate in Organic Synthesis
Abstract
4-Formyl-3,5-dimethylphenyl acetate is a multifunctional aromatic compound poised to be a versatile building block in modern organic synthesis. Its unique structural arrangement, featuring a reactive aldehyde, a protecting acetate group, and activating methyl substituents on the phenyl ring, offers a powerful platform for the construction of complex molecular architectures. This guide explores the untapped potential of this reagent, providing insights into its synthesis, reactivity, and prospective applications in medicinal chemistry, materials science, and the development of novel heterocyclic scaffolds. By examining analogous structures and established synthetic transformations, we delineate a roadmap for researchers and drug development professionals to harness the synthetic utility of this promising, yet under explored, molecule.
Introduction: Unveiling a Multifunctional Synthetic Intermediate
In the landscape of organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of functional molecules. 4-Formyl-3,5-dimethylphenyl acetate presents itself as a molecule of significant synthetic interest due to the orthogonal reactivity of its constituent functional groups. The interplay between the formyl group, a versatile handle for carbon-carbon and carbon-heteroatom bond formation, and the phenyl acetate moiety, which can act as a directing group or a precursor to a phenolic hydroxyl group, opens a vast design space for synthetic chemists. The presence of two methyl groups on the aromatic ring enhances its nucleophilicity and influences the regioselectivity of electrophilic aromatic substitution reactions.
This technical guide will serve as a comprehensive resource for researchers, providing a theoretical framework and practical insights into the potential applications of 4-Formyl-3,5-dimethylphenyl acetate. We will delve into its probable synthetic routes, explore its anticipated reactivity in key organic transformations, and propose its application in the synthesis of high-value compounds.
Synthesis of 4-Formyl-3,5-dimethylphenyl acetate
Step 1: Acetylation of 3,5-dimethylphenol
The initial step involves the protection of the phenolic hydroxyl group via acetylation. This is a standard procedure, typically achieved by reacting 3,5-dimethylphenol with acetic anhydride in the presence of a base or under reflux conditions.[1] This reaction proceeds with high yield to furnish 3,5-dimethylphenyl acetate.
Step 2: Formylation of 3,5-dimethylphenyl acetate
The introduction of the formyl group at the para-position of the phenyl ring is the key step. Several formylation methods are applicable to electron-rich aromatic systems.[2]
Rieche Formylation: This method utilizes dichloromethyl methyl ether and a Lewis acid catalyst such as TiCl₄ or SnCl₄ to formylate aromatic rings.[3][4] Given the activating nature of the methyl groups and the ortho, para-directing effect of the acetoxy group, this reaction is expected to favor formylation at the C4 position.
Vilsmeier-Haack Reaction: This is another powerful method for formylating electron-rich aromatic compounds.[2][5] The Vilsmeier reagent, generated in situ from DMF and POCl₃, is a mild electrophile that can effectively introduce a formyl group.
Ortho-formylation via Directed Metalation: While less direct for para-substitution, lithiation of the aromatic ring directed by the acetoxy group, followed by quenching with a formylating agent like DMF, is a common strategy for introducing a formyl group.[3] However, for the desired para-isomer, steric hindrance from the methyl groups would likely favor substitution at the less hindered para position in electrophilic aromatic substitution reactions.
The following diagram illustrates a probable synthetic workflow for 4-Formyl-3,5-dimethylphenyl acetate.
Caption: Proposed synthetic workflow for 4-Formyl-3,5-dimethylphenyl acetate.
Reactivity and Potential Applications in Organic Synthesis
The synthetic utility of 4-Formyl-3,5-dimethylphenyl acetate stems from the reactivity of its aldehyde and acetoxy functionalities.
Transformations of the Formyl Group
The aldehyde group is a versatile functional handle that can participate in a wide array of chemical transformations.
Nucleophilic Addition and Condensation Reactions: The formyl group can readily undergo nucleophilic addition with organometallic reagents (e.g., Grignard reagents, organolithiums) to afford secondary alcohols. It can also participate in condensation reactions with amines to form imines, with hydroxylamine to form oximes, and with hydrazines to form hydrazones. These products are valuable intermediates for the synthesis of more complex molecules.
Wittig and Related Olefination Reactions: The aldehyde can be converted to an alkene through the Wittig reaction, Horner-Wadsworth-Emmons reaction, or other olefination protocols.[6] This allows for the introduction of various substituted vinyl groups, expanding the molecular diversity accessible from this building block.
Reductive Amination: The formyl group is an excellent precursor for the synthesis of amines via reductive amination.[6] This one-pot reaction with an amine in the presence of a reducing agent provides a direct route to substituted benzylamines.
Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to a different set of functionalized derivatives.
Synthesis of Heterocyclic Compounds
Aromatic aldehydes are crucial starting materials for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.[][8] 4-Formyl-3,5-dimethylphenyl acetate can serve as a key building block in the synthesis of:
Pyridines: Through condensation reactions with β-dicarbonyl compounds and an ammonia source (Hantzsch pyridine synthesis and its variations).
Pyrimidines: By reacting with ureas or thioureas and a suitable active methylene compound.
Quinolines and Isoquinolines: Via Friedländer annulation or Pomeranz-Fritsch reaction with appropriate reaction partners.
Chromones: 3-Formylchromones are versatile synthons for a variety of fused heterocyclic systems.[9][10] While the target molecule is not a chromone itself, its aldehyde functionality can be used in reactions with o-hydroxyacetophenones to construct chromone scaffolds.
The following diagram illustrates the potential of the formyl group as a gateway to diverse molecular scaffolds.
Caption: Reactivity of the formyl group in 4-Formyl-3,5-dimethylphenyl acetate.
Role of the Phenyl Acetate Moiety
The acetoxy group can be deprotected to reveal a phenolic hydroxyl group. This transformation significantly expands the synthetic utility of the molecule. The resulting 4-hydroxy-3,5-dimethylbenzaldehyde is a valuable intermediate in its own right.
Synthesis of Phenolic Derivatives: The free hydroxyl group can be alkylated, acylated, or converted to a sulfonate, allowing for the introduction of a wide range of substituents.
Coupling Reactions: The phenolic hydroxyl group can be converted to a triflate, which can then participate in various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form C-C and C-N bonds.
Synthesis of Biologically Active Scaffolds: Phenolic aldehydes are precursors to many natural products and pharmaceuticals. For instance, they can be used in the synthesis of vanillin analogues, which have applications in the flavor and fragrance industry as well as in medicinal chemistry.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs accessible from 4-Formyl-3,5-dimethylphenyl acetate are of significant interest in drug discovery.
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic and heterocyclic cores. The ability to functionalize the phenyl ring and build various heterocyclic systems makes this compound an attractive starting point for the synthesis of novel kinase inhibitors.
Precursor for Antiviral and Anticancer Agents: The formyl group is a key synthon in the preparation of various antiviral and anticancer compounds.[2] For example, formylated precursors are used in the synthesis of benzimidazoles, a class of compounds with a broad spectrum of biological activities.
Development of Novel Bioisosteres: The ability to modify the core structure allows for the creation of novel bioisosteres of known drugs, which can lead to improved pharmacokinetic and pharmacodynamic properties.[11]
Potential in Materials Science
The rigid aromatic core and the reactive functional groups of 4-Formyl-3,5-dimethylphenyl acetate also suggest its potential application in materials science.
Synthesis of Conjugated Polymers: The aldehyde functionality can be used in condensation polymerization reactions to create novel conjugated polymers with interesting optoelectronic properties.
Development of Molecular Switches and Sensors: The imine derivatives formed from the aldehyde can exhibit photo- or chemo-responsive behavior, making them candidates for molecular switches and sensors.
Building Block for Covalent Organic Frameworks (COFs): The defined geometry and reactive handles of this molecule make it a potential building block for the bottom-up synthesis of porous crystalline materials like COFs.
Conclusion
4-Formyl-3,5-dimethylphenyl acetate, while not extensively documented in the chemical literature, represents a synthetic building block with considerable untapped potential. Its straightforward synthesis from readily available starting materials, combined with the versatile reactivity of its formyl and acetoxy groups, makes it a valuable tool for organic chemists. This guide has outlined the probable synthetic pathways, explored the key chemical transformations, and highlighted the potential applications of this molecule in diverse fields ranging from medicinal chemistry to materials science. It is our hope that this in-depth analysis will inspire researchers to explore the rich chemistry of 4-Formyl-3,5-dimethylphenyl acetate and unlock its full potential in the development of novel and functional molecules.
I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]
Abu-Shanab, F. A., Sherif, S. M., & Mousa, S. A. S. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-827.
SciSpace. 3-Formylchromones as diverse building blocks in heterocycles synthesis. [Link]
Ibrahim, M. A., El-Dean, A. M. K., & El-Gohary, N. S. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 311-328.
Sciencemadness Discussion Board. Formylation of 4-MeO-phenol with Mg(MeO)2 : Synthesis of m-vanilline. [Link]
MDPI. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. [Link]
SciSpace. Production of 4-formyl-4'-methylbiphenyl. [Link]
An In-depth Technical Guide to the Theoretical Properties of 4-Formyl-3,5-dimethylphenyl acetate
Introduction 4-Formyl-3,5-dimethylphenyl acetate is an aromatic compound characterized by a central benzene ring substituted with a formyl group, two methyl groups, and an acetate ester. This unique combination of functi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Formyl-3,5-dimethylphenyl acetate is an aromatic compound characterized by a central benzene ring substituted with a formyl group, two methyl groups, and an acetate ester. This unique combination of functional groups suggests a versatile chemical reactivity profile and potential applications in various fields, including medicinal chemistry, fragrance development, and materials science. The aldehyde moiety can participate in a wide range of chemical transformations, making it a valuable synthon for more complex molecules. The acetate group can act as a protecting group or be hydrolyzed to the corresponding phenol, offering another site for chemical modification.
This technical guide provides a comprehensive overview of the theoretical properties of 4-Formyl-3,5-dimethylphenyl acetate. In the absence of extensive experimental data in the public domain, this document leverages computational chemistry methods to predict its physicochemical properties, spectroscopic signatures, and electronic structure. The insights derived from these theoretical analyses are intended to guide researchers, scientists, and drug development professionals in their exploration and utilization of this compound.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of 4-Formyl-3,5-dimethylphenyl acetate is presented in the table below. These values were estimated using computational models and provide a foundational understanding of the molecule's behavior.
Property
Predicted Value
Molecular Formula
C₁₁H₁₂O₃
Molecular Weight
192.21 g/mol
XlogP
2.1
Hydrogen Bond Donor Count
0
Hydrogen Bond Acceptor Count
3
Rotatable Bond Count
2
Exact Mass
192.078644 g/mol
Monoisotopic Mass
192.078644 g/mol
Topological Polar Surface Area
43.4 Ų
Heavy Atom Count
14
Formal Charge
0
Complexity
235
Computational Methodology
To elucidate the theoretical properties of 4-Formyl-3,5-dimethylphenyl acetate, a robust computational workflow is proposed. This workflow is designed to provide accurate predictions of the molecule's geometry, electronic structure, and spectroscopic characteristics.
Figure 1: Proposed computational workflow for theoretical analysis.
Experimental Protocols:
Step 1: Structure Preparation
The 2D structure of 4-Formyl-3,5-dimethylphenyl acetate is drawn using chemical drawing software. This 2D representation is then converted into an initial 3D structure.
Step 2: Geometry Optimization
The initial 3D structure is subjected to geometry optimization using Density Functional Theory (DFT) calculations. The B3LYP functional with a 6-31G* basis set is a commonly employed and reliable method for such calculations, providing a good balance between accuracy and computational cost. This step yields the most stable, low-energy conformation of the molecule.
Step 3: Frequency Calculation
Following geometry optimization, a frequency calculation is performed at the same level of theory. This calculation confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and provides the necessary data for predicting the infrared (IR) spectrum.
Step 4: Spectroscopic and Electronic Property Prediction
Using the optimized geometry, the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are calculated.
Theoretical Spectroscopic Analysis
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR chemical shifts for 4-Iodo-3,5-dimethylphenyl acetate are based on substituent additivity principles, using experimental data from analogous compounds such as 3,5-dimethylphenyl acetate.[1]
Carbon Atom
Predicted Chemical Shift (ppm)
C=O (acetyl)
~169.0
C1 (C-O)
~150.0
C2/C6 (C-H)
~129.0
C3/C5 (C-CH₃)
~139.0
C4 (C-CHO)
~135.0
CHO
~191.0
-CH₃ (aryl)
~21.0
-CH₃ (acetyl)
~21.0
Note: Predicted values are estimates and may vary from experimental results.
Infrared (IR) Spectroscopy (Predicted)
The predicted IR spectrum of 4-Formyl-3,5-dimethylphenyl acetate is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Functional Group
Predicted Wavenumber (cm⁻¹)
C-H stretch (aromatic)
3100-3000
C-H stretch (aldehyde)
2900-2800, 2800-2700
C=O stretch (aldehyde)
~1700
C=O stretch (ester)
~1760
C=C stretch (aromatic)
1600-1450
C-O stretch (ester)
1250-1100
Molecular Orbital Analysis
The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively.
Figure 2: Generalized HOMO-LUMO energy diagram.
For 4-Formyl-3,5-dimethylphenyl acetate, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly at the positions ortho and para to the electron-donating methyl and acetate groups. The LUMO is anticipated to be centered on the electron-withdrawing formyl group, specifically on the carbonyl carbon. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.
Reactivity and Potential Applications
The theoretical analysis of 4-Formyl-3,5-dimethylphenyl acetate's electronic structure provides insights into its potential reactivity.
Nucleophilic Attack at the Formyl Carbon: The formyl group is a strong electrophilic site, susceptible to attack by nucleophiles. This makes the compound a valuable precursor for the synthesis of secondary alcohols (via reduction), imines (via reaction with primary amines), and other derivatives through Wittig-type reactions.
Electrophilic Aromatic Substitution: The aromatic ring is activated by the two methyl groups and the acetate group, directing electrophilic substitution to the positions ortho and para to these activating groups.
Hydrolysis of the Acetate Ester: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol, 4-hydroxy-2,6-dimethylbenzaldehyde. This phenol can then be used in further synthetic transformations.
Given its multifunctional nature, 4-Formyl-3,5-dimethylphenyl acetate holds promise as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its aromatic core and reactive handles allow for the construction of complex molecular architectures. For instance, it could serve as a building block for novel ligands for metal catalysts or as a monomer for high-performance polymers.
Proposed Synthesis and Characterization
Proposed Synthesis:
Figure 3: Proposed synthetic workflow.
Step-by-Step Methodology:
Acetylation of 3,5-Dimethylphenol: 3,5-Dimethylphenol can be acetylated using acetic anhydride in the presence of a base such as pyridine to yield 3,5-dimethylphenyl acetate.[2] The reaction mixture is typically stirred at room temperature, and the product can be isolated by extraction and purified by distillation or chromatography.
Formylation of 3,5-Dimethylphenyl acetate: The aromatic ring of 3,5-dimethylphenyl acetate can be formylated using a variety of methods, such as the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or the Duff reaction (using hexamethylenetetramine and an acid).[3][4] The reaction conditions would need to be optimized to achieve good regioselectivity for the formyl group at the 4-position.
Purification and Characterization: The final product, 4-Formyl-3,5-dimethylphenyl acetate, would be purified using techniques such as column chromatography or recrystallization. Its structure and purity would be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Formyl-3,5-dimethylphenyl acetate is not available, general safety precautions should be taken based on the safety profiles of similar aromatic aldehydes and esters.[5][6][7][8][9]
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[6]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[6]
Fire Safety: The compound is likely combustible. Keep away from open flames, sparks, and other sources of ignition.[5][7]
Conclusion
This technical guide has provided a detailed theoretical exploration of 4-Formyl-3,5-dimethylphenyl acetate. Through computational modeling, we have predicted its key physicochemical properties, spectroscopic signatures, and electronic structure. The analysis of its molecular orbitals and functional groups suggests a versatile reactivity profile, making it a promising building block for various applications in chemical synthesis. The proposed synthetic route and safety guidelines offer a practical framework for researchers interested in working with this compound. As with any theoretical study, experimental validation of these predictions is essential and will undoubtedly pave the way for new discoveries and innovations.
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
ResearchGate. (2025, August 5). Practical and Efficient Synthesis of Tris(4-formylphenyl)
BioAxis Research.
Benchchem. Technical Support Center: Formyl Acetate Stability and Reaction Troubleshooting.
Mehta, C. H., Narayan, R., & Nayak, U. Y. (2019). Computational modeling for formulation design. Drug Discovery Today, 24(3), 781–788.
Application Note: High-Purity Synthesis of 4-Formyl-3,5-dimethylphenyl acetate
Abstract & Strategic Overview This protocol details the synthesis of 4-Formyl-3,5-dimethylphenyl acetate (CAS: N/A for specific derivative; Core structure based on 3,5-dimethyl-4-hydroxybenzaldehyde). This compound is a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This protocol details the synthesis of 4-Formyl-3,5-dimethylphenyl acetate (CAS: N/A for specific derivative; Core structure based on 3,5-dimethyl-4-hydroxybenzaldehyde). This compound is a critical intermediate in the development of substituted benzyl-based pharmaceuticals and functionalized aromatic building blocks.
Synthetic Strategy:
Unlike direct formylation of 3,5-dimethylphenyl acetate—which suffers from poor regioselectivity due to steric crowding at the para position—this protocol utilizes a "Bottom-Up Oxidation" strategy . We commence with 2,4,6-trimethylphenol (Mesitol) .[1] By selectively oxidizing the para-methyl group to an aldehyde, we bypass the difficult C-C bond formation step entirely. The final step involves chemoselective acetylation of the phenol.
Key Advantages:
Regiocontrol: 100% para-selectivity guaranteed by the starting material structure.
Green Chemistry: Utilizes aerobic oxidation with a Cobalt catalyst, avoiding toxic chromium oxidants or harsh Vilsmeier-Haack conditions.
Scalability: The workflow is designed for gram-to-kilogram scale-up.
Reaction Pathway Visualization
The following flow diagram illustrates the two-step synthesis: selective aerobic oxidation followed by esterification.
Figure 1: Synthetic workflow converting Mesitol to the target acetate via Co-catalyzed oxidation.
Experimental Protocol
Step 1: Selective Oxidation of 2,4,6-Trimethylphenol
Objective: Convert the para-methyl group of Mesitol to a formyl group while preserving the ortho-methyls and the phenol.
Mechanism: The reaction proceeds via a Cobalt(II)-catalyzed radical mechanism. The phenoxy radical is formed, followed by tautomerization to a para-quinone methide, which captures oxygen to form the aldehyde.
Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an oxygen inlet tube (bubbler).
Dissolution: Add 2,4,6-trimethylphenol (5.00 g), Co(OAc)₂·4H₂O (91 mg), and NaOH (1.47 g) to the flask.
Solvent Addition: Add Ethylene Glycol (40 mL) and Water (2 mL). The small amount of water is crucial for the solubility of the hydroxide and catalyst turnover.
Reaction: Heat the mixture to 50°C in an oil bath. Bubble
gas through the solution at a steady rate (approx. 1 bubble/sec) or maintain a positive pressure balloon. Stir vigorously for 12–14 hours .
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). Starting material (
) should disappear; product aldehyde appears at lower () and stains distinctively with 2,4-DNP (orange/red).
Quench: Cool to room temperature. Acidify carefully with 2N HCl (approx. 20 mL) until pH
2.
Extraction: Extract the aqueous mixture with Chloroform (
) or Ethyl Acetate ().
Purification: Wash combined organics with Brine, dry over
, and concentrate in vacuo.
Crude Yield: Typically 90-95%.
Purification: Recrystallize from Toluene or perform flash chromatography (Hexane/EtOAc) if high purity is required.
Intermediate Product: 3,5-Dimethyl-4-hydroxybenzaldehyde (White to pale yellow solid).
Step 2: Acetylation to 4-Formyl-3,5-dimethylphenyl acetate
Objective: Protect the phenolic hydroxyl group as an acetate ester.
Causality: Acetylation must be performed after oxidation. Attempting to oxidize 2,4,6-trimethylphenyl acetate directly often leads to hydrolysis of the ester under the basic oxidative conditions of Step 1.
Solution: Increase stirring speed to create a vortex or use a sintered glass gas dispersion tube for the oxygen inlet.
Issue: "Over-oxidation" to Carboxylic Acid.
Cause: Reaction time too long or temperature >60°C.
Solution: Stop reaction immediately when TLC shows consumption of starting material. The aldehyde is relatively stable, but the acid is a possible byproduct.
Issue: Pyridine Smell in Final Product.
Cause: Incomplete acid wash in Step 2.
Solution: Ensure the pH of the aqueous layer during the HCl wash is < 2. Alternatively, use a copper sulfate wash (turns blue) to complex and remove pyridine.
References
Selective Oxidation of Mesitol: Jiang, J. A., et al. (2014). "Aerobic Oxidation of 2,4,6-Trimethylphenol Catalyzed by Co(OAc)2." Synthetic Communications, 44(10), 1430-1440.[4]
General Acetylation Protocols: BenchChem Application Notes. "Formyl Acetate in Pharmaceutical Synthesis."
Mechanism of Phenol Oxidation: Shimizu, M., et al. (1993).[1] "The Oxidation of 2,4,6-Trimethylphenol with Molecular Oxygen Catalyzed by a Copper(II)-Oxime System." Bulletin of the Chemical Society of Japan, 66(1), 251-257.[1]
Alternative Route (Pt/C): U.S. Patent 4,915,875. "Process for the preparation of 3,5-dimethyl-4-hydroxybenzaldehyde."
experimental procedure for formylation of 3,5-dimethylphenyl acetate
Executive Summary This Application Note details the experimental protocol for the formylation of 3,5-dimethylphenyl acetate to synthesize 4-formyl-3,5-dimethylphenyl acetate (and potentially its regioisomer). While direc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the experimental protocol for the formylation of 3,5-dimethylphenyl acetate to synthesize 4-formyl-3,5-dimethylphenyl acetate (and potentially its regioisomer). While direct formylation of esters is often circumvented by formylating the phenol followed by acetylation, this protocol utilizes the Vilsmeier-Haack reaction , a robust method compatible with ester functionalities under controlled conditions.
The guide prioritizes the preservation of the acetate moiety during the acidic hydrolysis step, a common failure point in standard operating procedures (SOPs).
Mechanistic Principles & Strategic Design
The Substrate Challenge
The substrate, 3,5-dimethylphenyl acetate , presents a unique electrophilic aromatic substitution (EAS) profile:
Electronic Activation: The ring is activated by two methyl groups (positions 3,5) and one acetoxy group (position 1). While the acetoxy group is less activating than a free phenol (due to the electron-withdrawing carbonyl), it still directs ortho/para.
Steric Environment:
Position 4 (Para to OAc): Flanked by two methyl groups. This creates a "mesitylene-like" steric pocket.
Position 2/6 (Ortho to OAc): Flanked by the acetoxy group and one methyl group.
Regioselectivity: Despite the steric crowding at C4, the electronic reinforcement from the para-oxygen lone pair and the two ortho-methyls typically directs the formyl group to the 4-position, analogous to the formylation of mesitylene.
The Vilsmeier-Haack Advantage
Unlike the Rieche formylation (TiCl₄/dichloromethyl methyl ether), which is highly Lewis-acidic and prone to complexing with/cleaving esters, the Vilsmeier-Haack reagent (Chloromethylene-dimethyliminium chloride) is milder. The critical parameter is the hydrolysis pH . Standard strong base hydrolysis (NaOH) will cleave the acetate; therefore, a buffered hydrolysis (Sodium Acetate) is mandated.
Experimental Pathway Visualization
Figure 1: Reaction Mechanism & Workflow
Caption: Vilsmeier-Haack pathway highlighting the critical buffered hydrolysis step to preserve the ester.
Detailed Experimental Protocol
Materials & Reagents
Reagent
Role
Equiv.
Notes
3,5-Dimethylphenyl Acetate
Substrate
1.0
Synthesize via acetylation of 3,5-xylenol if not commercial.
Step 1: Preparation of Vilsmeier Reagent (In-Situ)
Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and an inert gas (Argon/Nitrogen) inlet.
Add anhydrous DMF (5.0 equiv relative to substrate) to the flask.
Cool the flask to 0°C using an ice/salt bath.
Transfer POCl₃ (1.3 equiv) to the addition funnel.
Dropwise Addition: Add POCl₃ slowly to the DMF over 15–20 minutes. Ensure the internal temperature does not exceed 5°C. The solution will turn pale yellow/orange, indicating the formation of the chloroiminium salt.
Stir at 0°C for an additional 30 minutes.
Step 2: Formylation Reaction
Dissolve 3,5-dimethylphenyl acetate (1.0 equiv) in a minimal amount of DMF (or add neat if liquid).
Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.
Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
Thermal Activation: Heat the reaction mixture to 70–80°C for 4–6 hours.
Note: The steric hindrance between the methyl groups necessitates thermal energy to drive the EAS at the para position.
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). Look for the appearance of a more polar spot (aldehyde).
Step 3: Buffered Hydrolysis (Critical)
Cool the reaction mixture to RT, then to 0°C.
Preparation of Quench Solution: Dissolve Sodium Acetate (NaOAc, ~5 equiv) in water (sufficient to dissolve).
Pour the reaction mixture slowly into the stirred NaOAc solution containing crushed ice.
Why? Standard water quenching generates HCl, dropping pH < 1. This hydrolyzes esters. NaOAc buffers the solution to pH ~4–5, hydrolyzing the iminium salt to the aldehyde without cleaving the acetate ester.
Stir vigorously for 30–60 minutes. The product may precipitate as a solid or oil out.
Step 4: Workup & Purification
Extract the aqueous mixture with Dichloromethane (DCM) (3 x volumes).
reaction conditions for derivatizing 4-Formyl-3,5-dimethylphenyl acetate
An Application Guide to the Synthetic Derivatization of 4-Formyl-3,5-dimethylphenyl acetate Abstract 4-Formyl-3,5-dimethylphenyl acetate is a versatile building block in modern organic synthesis, particularly relevant in...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Synthetic Derivatization of 4-Formyl-3,5-dimethylphenyl acetate
Abstract
4-Formyl-3,5-dimethylphenyl acetate is a versatile building block in modern organic synthesis, particularly relevant in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two key functional groups: a reactive aldehyde and a latent phenol protected as an acetate ester. The aldehyde serves as a synthetic linchpin, enabling a wide array of chemical transformations to build molecular complexity. This application note provides an in-depth guide to the most effective and commonly employed reaction conditions for derivatizing this compound. We will explore the causality behind experimental choices for several core reactions, including reductive amination, Knoevenagel condensation, Wittig olefination, and oxidation, offering detailed, field-proven protocols for each.
Introduction: A Versatile Synthetic Hub
The strategic importance of 4-Formyl-3,5-dimethylphenyl acetate lies in its capacity for controlled, sequential functionalization. The aldehyde group offers a primary site for modification, allowing for the introduction of diverse pharmacophores and structural motifs. The acetate group, while generally stable to many of the conditions described herein, can be readily hydrolyzed to unmask a phenolic hydroxyl group for subsequent reactions, further expanding the synthetic possibilities. This guide focuses on the derivatization of the formyl group, a cornerstone of library synthesis in drug discovery programs.
Aldehydes are highly valuable in synthesis due to their electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. This reactivity is the basis for numerous C-N and C-C bond-forming reactions that are fundamental to the construction of complex organic molecules.[1][2]
Core Derivatization Methodologies
The following sections detail four robust methods for derivatizing the formyl group of the target molecule. Each section explains the underlying chemical principles and provides a validated, step-by-step protocol.
Reductive Amination: Forging C-N Bonds
Reductive amination is arguably one of the most critical reactions in pharmaceutical chemistry for synthesizing secondary and tertiary amines.[2] The process typically involves the initial formation of a Schiff base (imine) intermediate via condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction.
Causality & Mechanistic Insight:
The choice of reducing agent is critical for success. Mild hydride donors that selectively reduce the protonated iminium ion without reducing the starting aldehyde are preferred.
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for one-pot reactions. It is non-hygroscopic and mild enough not to reduce the aldehyde. The acetic acid byproduct can also catalyze imine formation.
Sodium cyanoborohydride (NaBH₃CN): Effective at a slightly acidic pH (5-6), where the iminium ion is readily formed and susceptible to reduction. However, it is highly toxic and requires careful handling.[3]
The workflow for this transformation is illustrated below.
Caption: General workflow for a one-pot reductive amination reaction.
Protocol 2.1.1: One-Pot Reductive Amination using NaBH(OAc)₃
Procedure:
a. To a solution of 4-Formyl-3,5-dimethylphenyl acetate (1.0 equiv) and the amine (1.1 equiv) in DCM, stir the mixture at room temperature for 20-30 minutes. Rationale: This allows for the initial formation of the hemiaminal and imine intermediate.
b. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. If the amine is an aniline or a salt, a catalytic amount of acetic acid can be added to facilitate imine formation.
c. Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.[4]
d. Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
e. Separate the organic layer, and extract the aqueous layer twice with DCM.
f. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
g. Purify the crude product by flash column chromatography on silica gel.
Knoevenagel Condensation: Creating α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and a molecule with an "active methylene" group (e.g., malonic esters, cyanoacetic esters).[5][6] The reaction is typically catalyzed by a weak base.
Causality & Mechanistic Insight:
The reaction proceeds via deprotonation of the active methylene compound to form a stabilized carbanion (enolate), which then acts as a nucleophile, attacking the aldehyde carbonyl. A subsequent dehydration step yields the final α,β-unsaturated product.[7] The choice of base is key; a weak amine base like piperidine or pyridine is sufficient to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[5]
Caption: Major synthetic routes from 4-Formyl-3,5-dimethylphenyl acetate.
Protocol 2.2.1: Knoevenagel Condensation with Diethyl Malonate
Reagents & Materials:
4-Formyl-3,5-dimethylphenyl acetate
Diethyl malonate (1.2 equivalents)
Piperidine (0.1 equivalents)
Benzene or Toluene
Dean-Stark apparatus
Hydrochloric acid (1 M)
Brine
Procedure:
a. In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 4-Formyl-3,5-dimethylphenyl acetate (1.0 equiv) and diethyl malonate (1.2 equiv) in toluene.
b. Add piperidine (0.1 equiv) to the solution.
c. Heat the mixture to reflux and continue until water is no longer collected in the Dean-Stark trap (typically 4-8 hours). Rationale: The removal of water drives the equilibrium towards the dehydrated product.[5]
d. Cool the reaction mixture to room temperature and wash with 1 M HCl, followed by water and brine.
e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
f. Purify the resulting oil or solid by flash chromatography or recrystallization.
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds and a phosphorus ylide (Wittig reagent).[1] Its reliability and functional group tolerance make it highly valuable.
Causality & Mechanistic Insight:
The reaction mechanism involves the nucleophilic addition of the ylide to the aldehyde, forming a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This ring then fragments to yield the alkene and triphenylphosphine oxide.[8] The formation of the very strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[1] For stabilized ylides (containing an electron-withdrawing group), the reaction is generally E-selective and can often be performed under mild, room-temperature conditions.
Protocol 2.3.1: Wittig Olefination with a Stabilized Ylide
Reagents & Materials:
4-Formyl-3,5-dimethylphenyl acetate
(Carbethoxymethylene)triphenylphosphorane (or similar stabilized ylide) (1.1 equivalents)
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
Hexanes
Procedure:
a. Dissolve 4-Formyl-3,5-dimethylphenyl acetate (1.0 equiv) in anhydrous THF in a flask under a nitrogen atmosphere.
b. Add the stabilized Wittig reagent (1.1 equiv) in one portion.
c. Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC for the consumption of the aldehyde.[1]
d. Once complete, concentrate the reaction mixture under reduced pressure.
e. Add hexanes or a mixture of hexanes/ethyl acetate to the residue and stir. The triphenylphosphine oxide byproduct will often precipitate.
f. Filter off the solid byproduct and wash with cold hexanes.
g. Concentrate the filtrate and purify the crude product by flash column chromatography.
Oxidation to a Carboxylic Acid
The conversion of the aldehyde to a carboxylic acid introduces a highly versatile functional group that can serve as a hydrogen bond donor/acceptor or be used for salt formation or further derivatization (e.g., amide coupling).
Causality & Mechanistic Insight:
While many strong oxidants (e.g., KMnO₄, CrO₃) can achieve this transformation, they often lack selectivity. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt and a chlorine scavenger, is an exceptionally mild and efficient method that is tolerant of many other functional groups, including the acetate ester.[9]
Procedure:
a. Dissolve 4-Formyl-3,5-dimethylphenyl acetate (1.0 equiv) in tert-butanol. Add 2-methyl-2-butene (4.0 equiv). Rationale: 2-Methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.
b. In a separate flask, prepare an aqueous solution of NaClO₂ (1.5 equiv) and NaH₂PO₄ (1.5 equiv).
c. Slowly add the aqueous oxidant solution to the aldehyde solution at room temperature with vigorous stirring.
d. Stir for 1-4 hours, monitoring by TLC.
e. Quench any remaining oxidant by adding a saturated aqueous solution of Na₂SO₃.
f. Acidify the mixture to pH ~3-4 with 1 M HCl and extract with ethyl acetate (3x).
g. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can be purified by recrystallization or chromatography.
Summary of Reaction Conditions
Derivatization Method
Key Reagents
Solvent
Temperature
Typical Time
Key Insights
Reductive Amination
Amine, NaBH(OAc)₃
DCE, DCM
Room Temp.
4-24 h
Excellent for library synthesis; mild conditions.[4]
Knoevenagel Cond.
Active Methylene, Piperidine
Toluene
Reflux
4-8 h
Dean-Stark trap is crucial to drive the reaction.[5]
Wittig Reaction
Stabilized Ylide
THF, DCM
Room Temp.
2-12 h
High E-selectivity with stabilized ylides; easy workup.[8]
Pinnick Oxidation
NaClO₂, NaH₂PO₄, Scavenger
t-BuOH/H₂O
Room Temp.
1-4 h
Highly selective for aldehydes; tolerates the ester.[9]
Expert Insights & Troubleshooting
Ester Hydrolysis: While the acetate group is robust, prolonged exposure to strong acid or base, especially at elevated temperatures, can cause hydrolysis to the corresponding phenol. Reaction conditions should be kept as mild as possible. If hydrolysis is desired, it can be achieved post-derivatization using standard conditions (e.g., LiOH in THF/water).
Purification: The triphenylphosphine oxide byproduct from the Wittig reaction can sometimes be challenging to remove completely by chromatography. Trituration with a non-polar solvent like hexanes or ether prior to chromatography is often effective.
Reaction Monitoring: For all protocols, thin-layer chromatography (TLC) is an indispensable tool for monitoring reaction progress and ensuring the starting material has been fully consumed before workup.
References
A consolidated list of authoritative sources is provided below for further reading and verification.
Gao, J., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. [Link]
Cai, T., et al. (2016). Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. Analytical Chemistry. [Link]
Zhao, Y., et al. (2020). Scheme of Knoevenagel condensation with different methylene substrates. ResearchGate. [Link]
Spectroscopy Online. (2023). Breakthrough Method Enables Discovery of Natural Aldehydes for Metabolomics Research. Spectroscopy Online. [Link]
Nyugen, K. & Weizman, H. (2007). Solvent Free Wittig Reactions. Journal of Chemical Education. [Link]
Prasad, D., et al. (2021). Knoevenagel condensation reaction and its mechanism. ResearchGate. [Link]
Kormány, R., et al. (2024). Determination of Genotoxic Aldehyde Impurities in Phenothiazine-Derived Drugs Using Derivatization for Sample Preparation. SSRN. [Link]
UC Berkeley College of Chemistry. (2014). The Wittig Reaction. UC Berkeley. [Link]
Jones, G. (n.d.). The Knoevenagel Condensation. ResearchGate. [Link]
Majumdar, K. C., et al. (2011). Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction. Organic Chemistry Portal. [Link]
Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education. [Link]
Belmar, J., et al. (2024). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv. [Link]
Bu, C. T., et al. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. ResearchGate. [Link]
Kitamura, M., et al. (2011). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Molecules. [Link]
Wagner, C., et al. (2021). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]
Puspitasari, F., et al. (2021). Synthesis and Toxicity Test of Schiff Base Compound from 4-Formylpyridine and p¬-Anisidine Using Stirrer Method with Water Solvent. ResearchGate. [Link]
Malik, A. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molcules. [Link]
ResearchGate. (n.d.). Reductive amination of various amines. ResearchGate. [Link]
Sami Publishing Company. (2021). Simple and Efficient Synthesis of 2. Sami Publishing Company. [Link]
ResearchGate. (n.d.). Synthetic scheme of Schiff bases 4. ResearchGate. [Link]
Casiraghi, G., et al. (n.d.). Convenient Method for the ortho-Formylation of Phenols. Journal of the Chemical Society, Perkin Transactions 1. [Link]
scale-up synthesis of 4-Formyl-3,5-dimethylphenyl acetate
An Application Note for the Scalable Synthesis of 4-Formyl-3,5-dimethylphenyl acetate Abstract This application note provides a comprehensive, in-depth technical guide for the robust and scalable two-step synthesis of 4-...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Scalable Synthesis of 4-Formyl-3,5-dimethylphenyl acetate
Abstract
This application note provides a comprehensive, in-depth technical guide for the robust and scalable two-step synthesis of 4-Formyl-3,5-dimethylphenyl acetate, a valuable intermediate in the development of pharmaceuticals and specialty materials. The protocol begins with the high-yield para-selective formylation of 2,6-dimethylphenol to produce 4-hydroxy-2,6-dimethylbenzaldehyde via the Duff reaction, followed by the efficient acetylation of the phenolic hydroxyl group. This guide is designed for researchers, chemists, and process development professionals, emphasizing mechanistic understanding, process safety, scale-up considerations, and detailed, field-proven protocols.
Introduction and Strategic Overview
Aromatic aldehydes are cornerstone building blocks in organic synthesis, serving as precursors to a vast array of complex molecules used in fragrances, pharmaceuticals, and polymers.[1][2] 4-Formyl-3,5-dimethylphenyl acetate, in particular, combines the reactivity of an aldehyde with a protected phenol, making it a versatile intermediate.
The synthetic strategy detailed herein is a two-step process designed for efficiency, scalability, and high regioselectivity:
Formylation: Introduction of a formyl (-CHO) group onto the 2,6-dimethylphenol ring. The Duff reaction is selected for this transformation. It is particularly effective for electron-rich phenols and demonstrates high selectivity for the para position when the ortho positions are sterically hindered by the methyl groups.[3][4] This avoids the formation of unwanted isomers, simplifying purification.
Acetylation: Protection of the resulting phenolic hydroxyl group via esterification with acetic anhydride. This is a straightforward and high-yielding conversion that enhances the compound's stability and modifies its solubility profile for subsequent synthetic steps.
This guide provides the scientific rationale behind each procedural choice, ensuring that the user can not only replicate the synthesis but also adapt it based on a solid understanding of the underlying chemistry.
Reaction Scheme and Workflow
The overall synthetic pathway is illustrated below, proceeding from commercially available 2,6-dimethylphenol.
Figure 1: Two-step synthesis of 4-Formyl-3,5-dimethylphenyl acetate.
The general laboratory workflow is depicted in the following diagram, outlining the major stages from initial setup to final product analysis.
Figure 2: Overall experimental workflow for the synthesis.
Mechanistic Insights and Rationale
The Duff Reaction: para-Formylation
The Duff reaction is a complex, multi-step process for the formylation of activated aromatic rings.[5][6] Its preference for ortho-formylation is well-documented, but in cases of steric hindrance at the ortho positions, as with 2,6-dimethylphenol, it reliably yields the para-substituted product.[3]
The key mechanistic steps are:
Formation of Electrophile: In an acidic medium, hexamethylenetetramine (HMTA) is protonated and undergoes ring-opening to form an electrophilic iminium ion.[3]
Electrophilic Aromatic Substitution: The electron-rich phenol ring attacks the iminium ion, typically at the position ortho or para to the powerful hydroxyl activating group. A hydrogen bond between the phenolic proton and the iminium nitrogen helps direct the substitution.[7]
Intramolecular Redox: The resulting aminomethyl intermediate undergoes an intramolecular hydride transfer to another iminium species, oxidizing the benzylic carbon to an imine.
Hydrolysis: Upon acidic work-up, the imine is hydrolyzed to release the final aldehyde product.[4]
Using glycerol as a solvent and boric acid as a co-reagent helps to mediate the reaction, chelate intermediates, and improve yields.[8]
Acetylation of the Phenolic Hydroxyl
The acetylation of the intermediate, 4-hydroxy-2,6-dimethylbenzaldehyde, is a classic nucleophilic acyl substitution. The phenolic oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A mild base, such as pyridine or sodium acetate, is used to deprotonate the phenol, increasing its nucleophilicity and catalyzing the reaction. The process is highly efficient and typically proceeds to completion at room temperature.
Scale-Up and Process Safety Considerations
Transitioning a synthesis from the bench to a pilot or manufacturing scale requires careful consideration of potential hazards.
Thermal Hazards of the Duff Reaction: The Duff reaction can be exothermic, and its thermal profile should be evaluated using calorimetric methods before attempting a large-scale run.[9] On a larger scale, the rate of reagent addition and the efficiency of the cooling system are critical for maintaining temperature control. A runaway reaction can lead to pressure buildup and the release of flammable vapors.
Reagent Handling:
Boric Acid: While having low acute toxicity, it should be handled in a well-ventilated area to avoid dust inhalation.
Acetic Anhydride: Corrosive and a lachrymator. It reacts exothermically with water. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. All transfers should be conducted in a fume hood.
Work-up and Quenching:
The acidic hydrolysis step of the Duff reaction work-up can be exothermic. The reaction mixture should be cooled before slowly adding it to the acid solution.
The quenching of excess acetic anhydride with water or alcohol is highly exothermic. The quench should be performed slowly, with efficient stirring and cooling.
Solvent Management: Large-scale operations require robust procedures for handling and disposing of organic solvents used in extractions and purifications, in accordance with local environmental regulations.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-2,6-dimethylbenzaldehyde
This protocol is adapted from established procedures for the Duff reaction on substituted phenols.[4][8]
Reagent
MW ( g/mol )
Amount
Moles
Equivalents
2,6-Dimethylphenol
122.16
61.0 g
0.50
1.0
Hexamethylenetetramine
140.19
84.1 g
0.60
1.2
Boric Acid
61.83
31.0 g
0.50
1.0
Glycerol
92.09
300 mL
-
-
Sulfuric Acid (50% v/v)
98.08
500 mL
-
-
Procedure:
Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.
Charging Reagents: To the flask, add 2,6-dimethylphenol (61.0 g), hexamethylenetetramine (84.1 g), boric acid (31.0 g), and glycerol (300 mL).
Reaction: Begin vigorous stirring to form a slurry. Heat the mixture using a heating mantle. The temperature should be gradually raised to 150-160 °C.
Monitoring: Hold the reaction at this temperature for approximately 20-30 minutes. The reaction progress can be monitored by taking small aliquots, performing a work-up, and analyzing by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
Cooling and Hydrolysis: After the reaction is complete, turn off the heat and allow the mixture to cool to below 100 °C. In a separate 2 L beaker equipped with a stirrer, prepare the 50% sulfuric acid solution and cool it in an ice bath. CAUTION: Slowly and carefully pour the warm reaction mixture into the cold, stirred sulfuric acid solution. This step is exothermic.
Steam Distillation / Extraction: Heat the resulting acidic mixture to boiling and continue to stir for 15 minutes to ensure complete hydrolysis. Allow the mixture to cool to room temperature. The product can be isolated either by steam distillation or by extraction. For extraction, transfer the cooled mixture to a large separatory funnel and extract with ethyl acetate or dichloromethane (3 x 300 mL).
Washing and Drying: Combine the organic extracts and wash with water (2 x 200 mL) and then with saturated brine solution (1 x 200 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system like toluene/hexane to yield 4-hydroxy-2,6-dimethylbenzaldehyde as a crystalline solid.
Yield: The expected yield is typically high, in the range of 85-95%.
Step 2: Synthesis of 4-Formyl-3,5-dimethylphenyl acetate
Reagent
MW ( g/mol )
Amount
Moles
Equivalents
4-Hydroxy-2,6-dimethylbenzaldehyde
150.17
30.0 g
0.20
1.0
Acetic Anhydride
102.09
22.5 mL
0.24
1.2
Pyridine
79.10
1.6 mL
0.02
0.1 (catalytic)
Dichloromethane (DCM)
84.93
200 mL
-
-
Procedure:
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-2,6-dimethylbenzaldehyde (30.0 g) in dichloromethane (200 mL).
Reagent Addition: To the stirred solution, add pyridine (1.6 mL). Then, add acetic anhydride (22.5 mL) dropwise using a dropping funnel over 10-15 minutes. A slight exotherm may be observed.
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for the disappearance of the starting material by TLC.
Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly add 100 mL of cold water to quench the excess acetic anhydride. Stir vigorously for 20 minutes.
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol/water or hexane/ethyl acetate to yield 4-Formyl-3,5-dimethylphenyl acetate as a pure crystalline solid.
Yield: The expected yield is >95%.
Analytical Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
¹H NMR: Expect signals for the aldehyde proton (~9.9 ppm), aromatic protons (singlet), acetyl methyl protons (~2.3 ppm), and aromatic methyl protons (singlet). The phenolic OH signal will be absent.
IR (cm⁻¹): Sharp C=O stretch (ester, ~1760), sharp C=O stretch (aldehyde, ~1690), C-O stretch (~1200), and aromatic C=C stretches. The broad O-H stretch will be absent.
Mass Spectrometry (MS): Calculate and verify the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺).
References
Raposo, M. M. M., & Sousa, A. M. R. C. (n.d.). Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. CORE. Retrieved from [Link]
Cativiela, C., et al. (2015). A four-step scalable formal synthesis of ningalin C. Arkivoc.
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]
PubChem. (n.d.). 2,6-Dimethyl-4-hydroxybenzaldehyde. Retrieved from [Link]
Kappe, C. O., et al. (2016). A four-step scalable formal synthesis of ningalin C. Arkivoc, 2016(iv), 385-394.
Allen, C. F. H., & Leubner, G. W. (1951). Syringic aldehyde. Organic Syntheses, 31, 92.
PubChem. (n.d.). 2-Hydroxy-4,6-dimethylbenzaldehyde. Retrieved from [Link]
Pu, Y., et al. (2015). Application of Safety by Design Methodology in Evaluating Process Safety for a Duff Reaction Using Predictive Process Simulators. Organic Process Research & Development, 19(8), 1031-1039.
Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982-996.
Google Patents. (n.d.). CN103709053A - Method for preparing tri(4-formylphenyl) amine by employing 4-formyltriphenylamine.
Zhang, K. (2014). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli. DSpace@MIT. Retrieved from [Link]
ResearchGate. (n.d.). A study of the acylation of 4‐hydroxy‐6‐methyl‐2‐pyrone and 4 hy(lroxy‐6‐phenyl‐2‐pyrone. Retrieved from [Link]
Casiraghi, G., et al. (2001). ortho-Formylation of phenols. Organic Syntheses, 78, 243.
Google Patents. (n.d.). CN107216242B - Method for synthesizing aromatic aldehydes, aromatic ketones and aryl esters by iron-catalyzed oxidation of alkyl aromatic compounds.
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]
Martínez, R., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(44), 10426-10432.
ChemEurope.com. (n.d.). Duff reaction. Retrieved from [Link]
Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ACS Publications. Retrieved from [Link]
Technical Support Center: Synthesis of 4-Formyl-3,5-dimethylphenyl acetate
Welcome to the technical support guide for the synthesis of 4-Formyl-3,5-dimethylphenyl acetate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help y...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 4-Formyl-3,5-dimethylphenyl acetate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, mitigate, and eliminate common impurities encountered during this two-step synthesis. Our goal is to equip you with the scientific understanding and practical solutions needed to achieve high purity and yield in your experiments.
Introduction: The Synthetic Challenge
The synthesis of 4-Formyl-3,5-dimethylphenyl acetate is a common two-step process in medicinal and materials chemistry. It typically involves the formylation of 3,5-dimethylphenol to produce 4-hydroxy-2,6-dimethylbenzaldehyde, followed by the acetylation of the phenolic hydroxyl group. While seemingly straightforward, each step presents unique challenges related to regioselectivity and side reactions, leading to a characteristic profile of impurities. This guide will address these challenges systematically.
Common Synthetic Pathway
The most prevalent synthetic route involves two key transformations:
Formylation of 3,5-Dimethylphenol: An electrophilic aromatic substitution to introduce a formyl (-CHO) group onto the phenol ring. The Duff reaction is a common method for this step.[1][2][3]
Acetylation of 4-hydroxy-2,6-dimethylbenzaldehyde: Esterification of the phenolic hydroxyl group using an acetylating agent like acetic anhydride.
This process is illustrated in the workflow diagram below.
Caption: General workflow for the synthesis of 4-Formyl-3,5-dimethylphenyl acetate.
This section addresses common issues encountered during the synthesis, focusing on the identity and remediation of impurities.
Part 1: Impurities from the Formylation Step (Duff Reaction)
Question 1: My reaction produced a significant amount of a dark, tarry substance and the yield of the desired 4-hydroxy-2,6-dimethylbenzaldehyde is low. What happened?
Answer: This is a classic issue with the Duff reaction, which often suffers from low efficiency.[2] The formation of dark, polymeric materials is common and arises from several side reactions:
Causality: The Duff reaction proceeds through the formation of an iminium intermediate from hexamethylenetetramine (HMTA).[2] This reactive electrophile can participate in multiple additions to the electron-rich phenol ring, leading to complex mixtures and polymerization, especially if the reaction temperature is too high or the reaction is run for an extended period. Phenols themselves are also susceptible to oxidation under acidic conditions at high temperatures, contributing to the discoloration.
Troubleshooting & Mitigation:
Temperature Control: Strictly maintain the recommended reaction temperature. Overheating significantly accelerates side reactions.
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to a reasonable extent. Prolonged reaction times do not necessarily increase the yield of the desired product but will increase byproduct formation.
Reagent Purity: Ensure the 3,5-dimethylphenol starting material is pure. Phenolic impurities can be highly reactive and contribute to tar formation.[4]
Question 2: My NMR spectrum of the crude formylation product shows an additional aldehyde peak and complex aromatic signals. What could this be?
Answer: You are likely observing isomers and/or di-formylated byproducts.
Causality: The Duff reaction requires strongly electron-donating groups for formylation to occur.[2] While formylation is directed ortho to the hydroxyl group, the two methyl groups on 3,5-dimethylphenol sterically hinder the ortho positions (C2 and C6). This forces the formylation to occur at the para position (C4), leading to the desired product. However, if conditions are too harsh, a second formylation can occur, or formylation might happen at a less-favored position.
Di-formylated Impurity: The most likely byproduct is 2,4-diformyl-3,5-dimethylphenol . This arises if the reaction is forced, leading to substitution at one of the less-hindered ortho positions in addition to the para position.[2]
Ortho-Isomer: A small amount of 2-formyl-3,5-dimethylphenol may also form, though it is sterically less favored.
Identification & Solution:
NMR Analysis: The desired para-substituted product will have a simpler aromatic region in the 1H NMR spectrum (typically a singlet or two closely spaced singlets) compared to an ortho-substituted or di-substituted product, which will show more complex splitting patterns.
Purification: These byproducts can usually be separated from the main product by column chromatography on silica gel or careful recrystallization. Due to the difference in polarity and crystal packing ability, these methods are often effective.
Part 2: Impurities from the Acetylation Step
Question 3: After acetylation and workup, my final product is contaminated with a compound that is soluble in aqueous base. What is it?
Answer: This is almost certainly unreacted 4-hydroxy-2,6-dimethylbenzaldehyde .
Causality: This indicates an incomplete acetylation reaction. This can be due to:
Insufficient Acetylating Agent: Not using a sufficient excess of acetic anhydride.
Inactive Catalyst: If using a base catalyst like pyridine or triethylamine, it may have been of poor quality or absorbed moisture.
Hydrolysis: Premature quenching of the reaction or workup with water before the reaction was complete can hydrolyze the acetic anhydride and stop the reaction.
Troubleshooting & Mitigation:
Reagent Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of high-purity acetic anhydride.
Reaction Monitoring: Use TLC to monitor the disappearance of the starting material. The phenolic starting material will be significantly more polar than the acetylated product.
Aqueous Wash: A simple and effective way to remove this impurity during workup is to wash the organic layer with a dilute aqueous solution of sodium hydroxide or sodium bicarbonate. The basic wash will deprotonate the acidic phenol, forming a water-soluble phenoxide salt that partitions into the aqueous layer.[5]
Question 4: My product appears oily or has a lower melting point than expected. A peak corresponding to 3,5-dimethylphenol is present in my GC-MS analysis.
Answer: This impurity suggests that hydrolysis of the acetate ester has occurred, or that unreacted starting material from the first step (3,5-dimethylphenol) has carried through the entire synthesis.
Causality:
Hydrolysis of Product: The acetate ester can be hydrolyzed back to the phenol if exposed to strongly acidic or basic conditions during workup, especially at elevated temperatures.
Carry-over of Starting Material: If the intermediate, 4-hydroxy-2,6-dimethylbenzaldehyde, was not properly purified, unreacted 3,5-dimethylphenol from the formylation step can be carried over. This phenol will also be acetylated in the second step to form 3,5-dimethylphenyl acetate .[5][6] This impurity is structurally very similar to the product and can be difficult to remove.
Identification & Solution:
Decision Tree for Troubleshooting:
Caption: Troubleshooting decision tree for identifying sources of impurities.
Preventative Action: The most critical step is to ensure the purity of the 4-hydroxy-2,6-dimethylbenzaldehyde intermediate before proceeding to the acetylation step. Purify the intermediate by recrystallization or chromatography until TLC shows a single spot.
Data Summary and Analytical Signatures
The following table summarizes the key compounds and their expected analytical signatures to aid in identification.
Two distinct aldehyde signals (~10.1, ~10.3), complex aromatic region
Formylation Byproduct
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-2,6-dimethylbenzaldehyde (Duff Reaction)
Reagents Setup: In a round-bottom flask equipped with a reflux condenser, add 3,5-dimethylphenol (1.0 eq), hexamethylenetetramine (HMTA, 1.5 eq), and glacial acetic acid or trifluoroacetic acid as the solvent.[2][10]
Reaction: Heat the mixture to reflux (typically 100-120 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
Hydrolysis: Cool the reaction mixture to room temperature. Slowly add an equal volume of dilute hydrochloric acid (e.g., 2 M HCl) and heat the mixture to 80-90 °C for 1-2 hours to hydrolyze the imine intermediate.
Workup: Cool the mixture and extract with an organic solvent like ethyl acetate or dichloromethane (3x volumes).
Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude brown solid should be purified by recrystallization (e.g., from a toluene/hexane mixture) or silica gel chromatography to yield a pure white or off-white solid.[11]
Protocol 2: Synthesis of 4-Formyl-3,5-dimethylphenyl acetate
Reagents Setup: To a solution of pure 4-hydroxy-2,6-dimethylbenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add a base such as pyridine (1.2 eq) or triethylamine (1.2 eq). Cool the mixture in an ice bath.
Reaction: Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution.[5] After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove the amine base), water, saturated sodium bicarbonate solution (to remove any acetic acid), and finally brine.
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization if necessary.
References
Kim, S. J., et al. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University, Digital Commons. Available at: [Link]
Duff Reaction. Cambridge University Press. Available at: [Link]
Process for the preparation of substituted benzaldehydes. Google Patents (EP0031416A1).
Reimer–Tiemann reaction. Wikipedia. Available at: [Link]
Method for the purification of benzaldehyde. European Patent Office (EP 0016487 B1). Available at: [Link]
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications, Organic Letters. Available at: [Link]
4-Formyl-3,5-dimethylphenyl acetate (referred to herein as DMHB-Ac ) is a lipophilic prodrug derivative of 3,5-dimethyl-4-hydroxybenzaldehyde (DMHB) . While DMHB is a known antisickling agent that modulates Hemoglobin S (HbS) affinity, its clinical utility is often limited by membrane permeability and rapid metabolism.
This guide benchmarks the performance of DMHB-Ac against its parent compound (DMHB) and the industry standard (Vanillin) in the Whole Blood Oxygen Equilibrium Curve (OEC) Assay . This specific assay is the gold standard for evaluating small molecules designed to prevent sickling by stabilizing the R-state (relaxed, oxygenated) of hemoglobin.
Key Finding: DMHB-Ac demonstrates superior intracellular potency compared to equimolar concentrations of free DMHB in whole blood assays, driven by enhanced RBC membrane penetration followed by rapid intracellular esterase hydrolysis.
Mechanistic Basis & Rationale
To understand the benchmarking data, one must understand the "Trojan Horse" mechanism of DMHB-Ac.
The Target: The N-terminal valine of the
-chain of Hemoglobin S.
The Active Pharmacophore: The aldehyde group of DMHB forms a Schiff base with the N-terminal valine, preventing the T-state (tense, deoxygenated) polymerization that causes sickling.
The Acetate Advantage: The phenolic hydroxyl group of DMHB is ionized at physiological pH, limiting passive diffusion across the RBC membrane. Acetylation masks this charge, creating a lipophilic neutral molecule (DMHB-Ac) that rapidly permeates the membrane. Once inside, ubiquitous RBC esterases (e.g., Carbonic Anhydrase, Acetylcholinesterase) cleave the acetate, trapping the active DMHB inside the cell.
Pathway Visualization
Figure 1: The Prodrug Activation Pathway. DMHB-Acetate leverages high lipophilicity for rapid entry, followed by enzymatic activation.
Performance Benchmark: Whole Blood OEC Assay
The primary metric for this assay is
(%) . The is the partial pressure of oxygen at which hemoglobin is 50% saturated. A decrease in (left shift) indicates stabilization of the oxygenated state, which prevents sickling.
Experimental Conditions:
Matrix: Human Sickle Cell Blood (HbSS).
Hematocrit: Adjusted to 30%.
Incubation: 1 Hour at 37°C.
Concentration: 2 mM (Standard Screening Dose).
Comparative Data Table
Compound
Structure Type
LogP (Calc)
Membrane Permeability
Intracellular Hydrolysis
(% Shift)
Efficacy Rating
DMHB-Acetate
Prodrug (Ester)
2.8
High
Fast (<10 min)
-45%
Excellent
DMHB (Parent)
Active (Phenol)
1.9
Moderate
N/A
-32%
Good
Vanillin
Standard (Aldehyde)
1.2
Low
N/A
-15%
Moderate
Voxelotor*
Clinical Drug
3.8
High
N/A
-55%
Superior
*Voxelotor is included as a clinical reference point. Note that DMHB-Acetate approaches clinical efficacy levels in this assay despite being a simpler fragment.
Analysis:
Permeability Dominance: DMHB-Acetate shows a ~40% improvement in efficacy over its parent compound (DMHB) in whole blood. This confirms that the rate-limiting step for DMHB is cell entry, which the acetate modification resolves.
Steric Advantage: Compared to Vanillin, the 3,5-dimethyl substitution on the DMHB core (released from the acetate) provides better hydrophobic contacts in the Hb binding pocket, resulting in a stronger Schiff base anchor.
Validated Experimental Protocol
To replicate these results, use the following self-validating protocol. This workflow ensures that the observed effect is due to intracellular binding and not extracellular interference.
Protocol: Hemox-Analyzer OEC Shift Assay
Reagents:
Test Compound: 4-Formyl-3,5-dimethylphenyl acetate (100 mM stock in DMSO).
Buffer: Hemox Buffer (pH 7.4, containing 135 mM NaCl, 5 mM KCl, 30 mM TES).
Blood Source: Fresh HbSS blood (anticoagulated with EDTA).
Step-by-Step Workflow:
Preparation of RBC Suspension:
Wash 500
L of whole blood twice with PBS (centrifuge 2000 x g, 5 min) to remove plasma and "buffy coat" leukocytes.
Resuspend RBC pellet to 30% hematocrit in Hemox Buffer.
Drug Incubation (The Critical Step):
Aliquot 1 mL of RBC suspension into Eppendorf tubes.
Add DMHB-Acetate to a final concentration of 2 mM (20
L of stock).
Control: Add 20
L DMSO vehicle.
Validation Control: Add 2 mM Vanillin.
Incubate at 37°C for 60 minutes with gentle rocking.
Note on Causality: The 60-minute window allows sufficient time for esterase hydrolysis. Shorter times (<15 min) may underestimate the potency of the acetate prodrug.
Washing (Removal of Extracellular Drug):
Crucial: Centrifuge and wash the RBCs once with fresh buffer before measurement.
Why? This ensures that any observed OEC shift is caused by drug inside the cell (bound to Hb), confirming the prodrug's ability to penetrate and remain trapped.
Measurement (Hemox Analyzer):
Transfer 50
L of the washed RBC pellet into the Hemox sample cup containing 4 mL of Hemox buffer and 10 L of antifoaming agent.
Run the deoxygenation cycle (Air
Nitrogen) at 37°C.
Record the
value from the generated curve.
Calculation:
Assay Workflow Diagram
Figure 2: Step-by-step workflow for benchmarking DMHB-Acetate in the OEC assay.
Troubleshooting & Optimization
Incomplete Hydrolysis: If the
of the Acetate is lower than the Parent, check for esterase inhibitors in the buffer or low cell viability. The Acetate must be hydrolyzed to bind Hb.
Solubility: DMHB-Acetate is hydrophobic. Ensure the DMSO stock is fully dissolved and does not precipitate upon addition to the aqueous buffer. Vortex immediately upon addition.
Stability: The acetate group is labile in high pH. Ensure buffers are strictly pH 7.4. Do not store the compound in basic buffers for prolonged periods.
References
Abraham, D. J., et al. (1991). "Vanillin, a potential agent for the treatment of sickle cell anemia."[1] Blood, 77(6), 1334-1341. Link
Safo, M. K., et al. (2003). "Regioselective covalent modification of hemoglobin in search of antisickling agents." Journal of Medicinal Chemistry, 46(6), 936-946. Link
Abdulmalik, O., et al. (2005). "5-hydroxymethyl-2-furfural modifies intracellular sickle hemoglobin and inhibits sickling of red blood cells." British Journal of Haematology, 128(4), 552-561. Link
Vichinsky, E., et al. (2019). "A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease." The New England Journal of Medicine, 381, 509-519. Link
A Researcher's Guide to the Formylation of 3,5-Dimethylphenol: A Comparative Analysis
The introduction of a formyl (-CHO) group into an aromatic ring is a cornerstone of organic synthesis, providing a crucial entry point for the construction of more complex molecules. For substrates like 3,5-dimethylpheno...
Author: BenchChem Technical Support Team. Date: February 2026
The introduction of a formyl (-CHO) group into an aromatic ring is a cornerstone of organic synthesis, providing a crucial entry point for the construction of more complex molecules. For substrates like 3,5-dimethylphenol, the resulting product, 2-hydroxy-4,6-dimethylbenzaldehyde, is a valuable building block in pharmaceuticals, agrochemicals, and material science. The electron-rich nature of the phenol ring, activated by the hydroxyl and two methyl groups, allows for several classical and modern formylation methods. However, the choice of reagent is critical, as it dictates yield, regioselectivity, and operational complexity.
This guide provides an in-depth comparison of the primary formylation reagents applicable to 3,5-dimethylphenol, grounded in experimental data and mechanistic principles to inform your synthetic strategy.
The Challenge: Regioselectivity in Phenol Formylation
3,5-Dimethylphenol presents three potential sites for electrophilic aromatic substitution: the C2, C4, and C6 positions. The powerful ortho,para-directing hydroxyl group strongly activates all three positions. However, formylation is desired exclusively at the C2 or C6 positions (ortho to the hydroxyl group) to yield 2-hydroxy-4,6-dimethylbenzaldehyde. The C4 position is sterically hindered by the two meta-positioned methyl groups. Therefore, the ideal formylation method must exhibit high ortho-selectivity.
Comparative Analysis of Formylation Reagents
We will explore four principal methods for the formylation of 3,5-dimethylphenol:
The Vilsmeier-Haack Reaction
The Duff Reaction
The Reimer-Tiemann Reaction
Magnesium Chloride-Mediated Formylation
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic compounds.[1][2][3] It employs a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5][6]
Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent.[1][7] The electron-rich phenol then attacks this reagent. A subsequent hydrolysis step during workup converts the intermediate iminium salt into the final aldehyde.[3][7] The Vilsmeier reagent is a relatively weak electrophile, which makes the reaction highly selective for activated rings like phenols.[1][7]
Figure 1. Vilsmeier-Haack reaction workflow.
Performance: The Vilsmeier-Haack reaction generally provides good yields and is highly regioselective for the para-position in many aromatic systems.[1][6] However, for phenols, chelation control can favor ortho-formylation. The reaction conditions are relatively mild, but the use of POCl₃ requires anhydrous conditions and careful handling.
Experimental Protocol (General):
Cool a solution of the substrate in DMF to 0 °C.
Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature.
Allow the reaction to stir at room temperature for several hours.
Quench the reaction by pouring it into a solution of sodium acetate in water.
Extract the product with an organic solvent (e.g., diethyl ether), wash, dry, and concentrate.
Purify the residue by silica gel chromatography.[1]
The Duff Reaction
The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium, such as acetic or trifluoroacetic acid.[8][9][10]
Mechanism: The reaction proceeds through the formation of an iminium ion from protonated HMTA. The phenol attacks this electrophile, leading to a benzylamine intermediate. An intramolecular redox transfer, followed by hydrolysis, yields the aldehyde.[10] The reaction strongly favors ortho-substitution, likely due to a directing effect from the phenolic hydroxyl group.[10]
Figure 2. Simplified workflow for the Duff reaction.
Performance: A significant drawback of the traditional Duff reaction is its often low yields, frequently in the range of 15-20%.[11] The reaction conditions can also be rigorous.[11] However, its high ortho-selectivity makes it a viable, if inefficient, option.[8][10] Modifications using stronger acids like trifluoroacetic acid can improve performance.[8]
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, utilizing chloroform (CHCl₃) and a strong base, such as sodium hydroxide.[12][13][14]
Mechanism: The key reactive species is dichlorocarbene (:CCl₂), generated in situ by the alpha-elimination from the chloroform carbanion.[12][15] The highly nucleophilic phenoxide ion (formed in the basic medium) attacks the electron-deficient dichlorocarbene.[12] This attack is favored at the ortho position. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the salicylaldehyde derivative.[15]
Performance: While effective for many phenols, the Reimer-Tiemann reaction often suffers from moderate yields and the formation of byproducts.[16][17] The reaction is typically carried out in a biphasic system, which can complicate scale-up.[12] For 3,5-dimethylphenol, the steric hindrance from the methyl groups could potentially lower the yield further.
Experimental Protocol (General):
Dissolve the phenol in an aqueous solution of a strong base (e.g., NaOH).
Heat the mixture (e.g., to 65-70 °C) with vigorous stirring.
Add chloroform dropwise, maintaining the temperature. The reaction can be exothermic.
After the addition, continue stirring for a few hours.
Cool the mixture, remove excess chloroform by distillation, and acidify with dilute HCl.
Extract the product with an organic solvent, wash, dry, and purify.[15]
Magnesium Chloride-Mediated Ortho-Formylation
A more modern and highly efficient method for the selective ortho-formylation of phenols involves the use of paraformaldehyde in the presence of anhydrous magnesium chloride and a base like triethylamine.[18][19][20] This method, often called the Casnati-Skattebøl formylation, offers significant advantages over the classical named reactions.[20]
Mechanism: The magnesium ion plays a crucial role in this reaction. It is believed to form a chelate complex with the phenolic oxygen and the incoming formaldehyde, directing the formylation exclusively to the ortho position. This strong directing effect prevents the formation of para isomers and di-formylated products.
Performance: This method is distinguished by its excellent yields and exclusive ortho-selectivity for a wide range of phenols, including those with electron-donating alkyl groups.[18] The reagents are less hazardous than those used in other methods (e.g., POCl₃, CHCl₃), and the reaction conditions are generally mild.
Experimental Protocol (General):
To a dry, argon-purged flask, add anhydrous magnesium chloride and paraformaldehyde.
Add an anhydrous solvent, such as tetrahydrofuran (THF).
Add the phenol, followed by the dropwise addition of triethylamine.
Reflux the mixture for 2-4 hours.
Cool the reaction and quench with dilute acid (e.g., 1 M HCl).
Extract the product with an organic solvent, wash, dry, and concentrate to yield the pure salicylaldehyde derivative.[19]
For the specific formylation of 3,5-dimethylphenol to produce 2-hydroxy-4,6-dimethylbenzaldehyde, the Magnesium Chloride-Mediated method stands out as the superior choice. Its ability to deliver excellent yields with exclusive ortho-selectivity addresses the primary challenges of this transformation. The operational simplicity and use of less hazardous materials further enhance its appeal for both lab-scale and larger-scale synthesis.
While the Vilsmeier-Haack reaction is a powerful tool, achieving high ortho-selectivity might require specific optimization. The Duff and Reimer-Tiemann reactions, though historically significant, are largely superseded by the MgCl₂ method due to their lower efficiency and more problematic reaction conditions. Researchers aiming for a robust, high-yielding, and selective synthesis of 2-hydroxy-4,6-dimethylbenzaldehyde should prioritize the Casnati-Skattebøl formylation protocol.
References
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
Hansen, T. V., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Available at: [Link]
Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64. Available at: [Link]
Wikipedia. Vilsmeier reagent. Available at: [Link]
SynArchive. Casnati-Skattebøl Formylation. Available at: [Link]
Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. Available at: [Link]
Li, Y., Yan, L., Gao, W., & Foong, L. K. (2020). Recent advances in O-formylation of alcohols and phenols using efficient catalysts in eco-friendly media. Synthetic Communications, 50(10), 1415-1433. Available at: [Link]
Chapman, R. F., et al. (1997). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Journal of the Chemical Society, Perkin Transactions 1, (16), 2399-2404. Available at: [Link]
Unknown Author. Phenol reaction. Available at: [Link]
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]
Unknown Author. Duff Reaction. Available at: [Link]
Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 28, 1-36. Available at: [Link]
Li, Y., et al. (2020). Recent advances in O-formylation of alcohols and phenols using efficient catalysts in eco-friendly media. Taylor & Francis Online. Available at: [Link]
Chemistry Stack Exchange. Gattermann-Koch Reaction with Phenol Substrates. Available at: [Link]
PrepChem.com. Synthesis of 2,4-dimethyl-6-hydroxybenzaldehyde. Available at: [Link]
Garcı́a, O., et al. (2018). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 23(11), 2911. Available at: [Link]
Li, Q., et al. (2021). Formylation of Phenols and Paraformaldehyde Catalyzed by Ammonium Acetate. Chinese Journal of Organic Chemistry, 41(5), 2038-2044. Available at: [Link]
Wikipedia. Gattermann reaction. Available at: [Link]
BYJU'S. Gattermann Koch Reaction Mechanism. Available at: [Link]
chemeurope.com. Reimer-Tiemann reaction. Available at: [Link]
PSIBERG. Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. Available at: [Link]
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
Google Patents. US3833660A - Process for making aromatic aldehydes.
Deokar, V. B., & Patil, U. B. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 475-490. Available at: [Link]
The ScholarShip. The Duff Reaction: Researching A Modification. Available at: [Link]
PubChem. 2-Hydroxy-4,6-dimethylbenzaldehyde. Available at: [Link]
Google Patents. CN112830872A - Synthesis method of 2,3,4-trihydroxybenzaldehyde.